

The Chemical Architecture and Therapeutic Profile of ALZ-801: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ALZ-801 (valiltramiprosate) is an innovative, orally bioavailable small molecule currently in late-stage clinical development for the treatment of Alzheimer's disease (AD). As a prodrug of tramiprosate, ALZ-801 is designed for enhanced pharmacokinetic properties and gastrointestinal tolerability. Its primary mechanism of action is the inhibition of soluble amyloid-beta (Aβ) oligomer formation, a critical pathological process in the onset and progression of AD. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of ALZ-801, with a focus on the experimental methodologies employed in its characterization.

Chemical Structure and Physicochemical Properties

ALZ-801, chemically named 3-[[(2S)-2-amino-3-methylbutanoyl]amino]propane-1-sulfonic acid, is a valine conjugate of tramiprosate.[1][2][3] This structural modification enhances its oral absorption and reduces gastrointestinal side effects compared to its active agent, tramiprosate. [4][5]

Chemical Structure of ALZ-801 and Tramiprosate:



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Table 1: Physicochemical Properties of ALZ-801 and Tramiprosate



Property	ALZ-801 (Valiltramiprosate)	Tramiprosate (Homotaurine)	Reference(s)
IUPAC Name	3-[[(2S)-2-amino-3-methylbutanoyl]amino]propane-1-sulfonicacid	3-aminopropane-1- sulfonic acid	
Synonyms	Valiltramiprosate, NRM-8499, BLU-8499	Homotaurine, 3-APS	
CAS Number	1034190-08-3	3687-18-1	_
Chemical Formula	C8H18N2O4S	C ₃ H ₉ NO ₃ S	_
Molecular Weight	238.31 g/mol	139.18 g/mol	_
Appearance	White to off-white solid	-	
Solubility	Water: 30 mg/mL (with sonication and warming)	Water: <0.3 μg/mL	_
рКа	-	-	-
LogP	-3	-3.8	

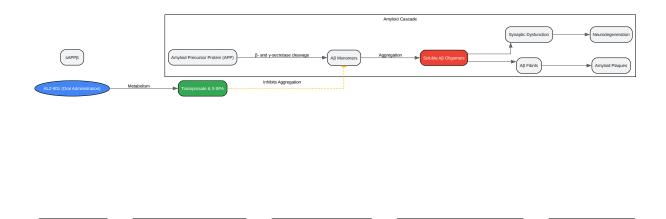
Mechanism of Action: Inhibition of Amyloid-Beta Oligomerization

ALZ-801's therapeutic effect is mediated by its active agent, tramiprosate, and its primary metabolite, 3-sulfopropanoic acid (3-SPA), both of which are potent inhibitors of A β 42 oligomer formation. The proposed mechanism involves a multi-ligand enveloping effect on A β 42 monomers, stabilizing them and preventing their aggregation into neurotoxic soluble oligomers. This action is upstream in the amyloid cascade, differentiating it from antibody-based therapies that primarily target existing amyloid plaques.

Signaling Pathway



The following diagram illustrates the role of ALZ-801's active components in the amyloid cascade, preventing the formation of toxic oligomers that lead to synaptic dysfunction and neurodegeneration.



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